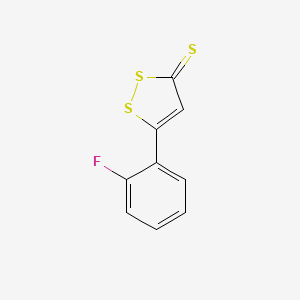
5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione: is an organic compound that belongs to the class of dithiolethiones It is characterized by the presence of a fluorophenyl group attached to a dithiolethione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 2-fluorobenzaldehyde with carbon disulfide and a suitable base, followed by cyclization. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like platinum on carbon or Raney nickel . The process may involve multiple steps, including hydrogenation and purification through recrystallization to achieve high purity .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of high-pressure autoclaves and continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological macromolecules. It is being investigated for its antioxidant and anti-inflammatory properties .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied for its role in modulating enzyme activity and as a potential drug candidate for treating various diseases .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes by binding to their active sites. It may also interact with cellular signaling pathways, influencing processes such as inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438): A potassium-competitive acid blocker used for treating gastroesophageal reflux disease.
Uniqueness: 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione stands out due to its dithiolethione ring structure, which imparts unique chemical reactivity and potential biological activity. The presence of both fluorine and sulfur atoms in the molecule enhances its versatility in various applications .
Propriétés
Numéro CAS |
918503-78-3 |
|---|---|
Formule moléculaire |
C9H5FS3 |
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
5-(2-fluorophenyl)dithiole-3-thione |
InChI |
InChI=1S/C9H5FS3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H |
Clé InChI |
QYAWHEPBJQSQSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=S)SS2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


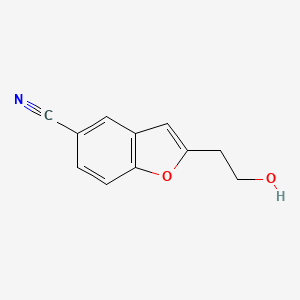
![(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12617172.png)
![3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B12617197.png)
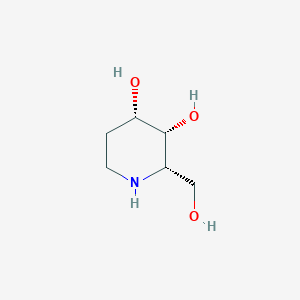
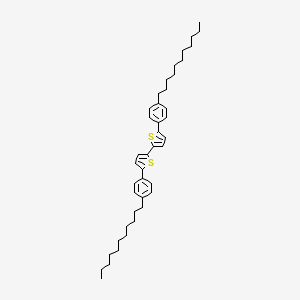
![4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B12617211.png)
![N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12617220.png)
![N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12617223.png)
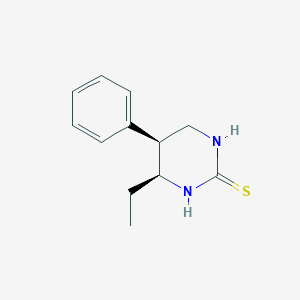
![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12617231.png)
![[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile](/img/structure/B12617233.png)
![Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane](/img/structure/B12617234.png)
![4,4'-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]](/img/structure/B12617243.png)
![(1S,3S,3aS,6aR)-5'-bromo-1-(2-methylsulfanylethyl)-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12617246.png)
